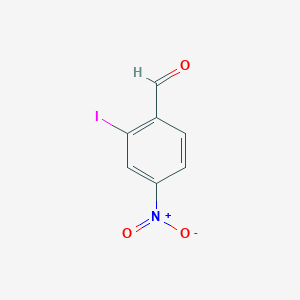

Benzaldehyde, 2-iodo-4-nitro-

Descripción general

Descripción

Benzaldehyde, 2-iodo-4-nitro-, is a chemical compound that is significant in the synthesis of various products for the bulk and fine chemicals industry. The compound is related to 2-nitrobenzaldehyde, which can be obtained by direct nitration of benzaldehyde in mixed acid. The nitration process yields different isomers, with the meta substituted isomer being the main reaction product. However, the ortho and meta isomers' yields are influenced by the mixed acid composition .

Synthesis Analysis

The synthesis of substituted 2-nitrobenzaldehydes, which are structurally related to benzaldehyde, 2-iodo-4-nitro-, can be achieved through a regiospecific process. This involves a palladium-catalyzed chelation-assisted C–H nitration as a key step, using O-methyl aldoxime as a removable directing group. This method allows for the ortho-nitration of substituted benzaldoximes, which can then be converted into 2-nitrobenzaldehydes . Additionally, the nitration of benzaldehyde by mixed acid has been studied to increase the yield of 2-nitrobenzaldehyde, which is a related compound, by optimizing the reaction conditions such as temperature and chemical composition .

Molecular Structure Analysis

The molecular structure of compounds related to benzaldehyde, 2-iodo-4-nitro-, such as 2-(2-fluoro-4-nitroanilinoethyl)benzaldehyde, reveals that the benzaldehyde and nitroaniline fragments are essentially planar and parallel, linked through an ethylene bridge. This structural information is crucial for understanding the reactivity and potential applications of these compounds .

Chemical Reactions Analysis

The chemical reactions involving nitrobenzaldehyde compounds include the oxidation of substituted 2-nitroanilines, which can lead to the formation of benzo-furazan oxides and azo compounds. The oxidation can be carried out using iodosobenzene diacetate or other oxidizing agents, and the mechanisms of these reactions have been explored . Furthermore, photochemical reactions of 2-nitrobenzyl compounds have been studied, revealing that irradiation can yield nitroso derivatives through a mechanism involving dual proton transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde, 2-iodo-4-nitro-, and related compounds are influenced by their molecular structure. The planarity and parallel orientation of the benzaldehyde and nitroaniline fragments, as well as the presence of substituents, affect their reactivity and stability. The nitration process and subsequent reactions can alter these properties, which is important for the production and application of these compounds in the chemical industry .

Aplicaciones Científicas De Investigación

Catalytic Applications :

- NiFe2O4 nanoparticles were used as an efficient catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. This process achieved a high conversion rate and selectivity, demonstrating the potential of this method for industrial applications (Iraqui, Kashyap, & Rashid, 2020).

Synthesis of Pharmaceuticals :

- Basic carbons were used as catalysts in the condensation of benzaldehyde and its derivatives with ethyl cyanoacetate to produce 1,4-dihydropyridine derivatives, which are useful as pharmaceuticals like calcium channel blockers. This method offers a "green" and "clean" approach for the synthesis of medical intermediates (Perozo-Rondón et al., 2006).

Chemical Synthesis :

- The reaction of benzaldehyde with stabilized sulfur ylides was studied for the highly stereoselective synthesis of 2,3-epoxy-amides, indicating its utility in chemical synthesis processes (Fernández, Durante-Lanes, & López-Herrera, 1990).

Photocatalytic Conversion :

- Graphitic carbon nitride, modified through various processes, was used as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol. This study highlights the potential of environmentally friendly catalysts in chemical conversions (Lima et al., 2017).

Photochemical Reactions :

- The photochemical reaction mechanisms of 2-nitrobenzyl compounds were investigated, leading to insights into the formation of 2-nitroso hydrates by dual proton transfer. This research contributes to the understanding of photochemical processes in organic chemistry (Gáplovský et al., 2005).

Chemoselective Hydrogenations :

- Cluster-derived ruthenium nanocatalysts were evaluated for the chemoselective hydrogenation of nitro- and cyano-benzaldehydes. This study provides insights into the selective reduction of functional groups in complex organic molecules (Indra et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that benzylic halides, which are structurally similar to 2-iodo-4-nitrobenzaldehyde, typically react via an sn2 pathway .

Mode of Action

It’s known that benzylic halides, which are structurally similar to 2-iodo-4-nitrobenzaldehyde, typically undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the halogen, leading to the replacement of the halogen.

Biochemical Pathways

It’s known that benzylic halides, which are structurally similar to 2-iodo-4-nitrobenzaldehyde, can participate in various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific reactants and conditions.

Result of Action

The reactions that benzylic halides undergo can lead to the formation of various products, depending on the specific reactants and conditions . These products can have various effects at the molecular and cellular levels.

Action Environment

It’s known that the rate of reactions involving benzylic halides can be influenced by various factors, including the nature of the nucleophile, the solvent, and the temperature .

Propiedades

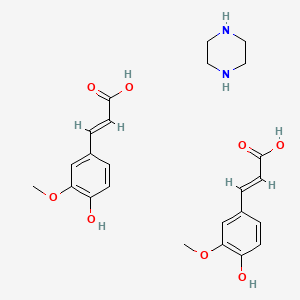

IUPAC Name |

2-iodo-4-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAJYMLKGLFKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449353 | |

| Record name | Benzaldehyde, 2-iodo-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101421-31-2 | |

| Record name | Benzaldehyde, 2-iodo-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

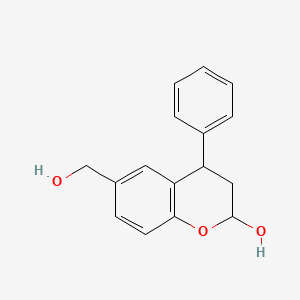

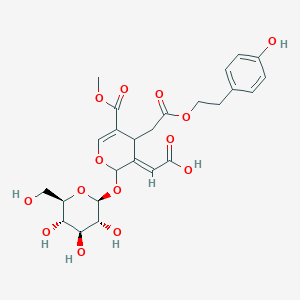

![(2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B3030830.png)

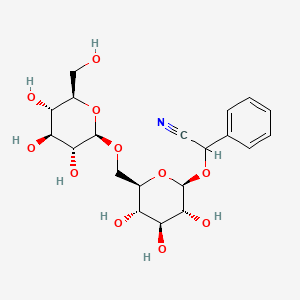

![(2R,3R)-3-Hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B3030832.png)